6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 478049-80-8
VCID: VC4343545
InChI: InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3
SMILES: CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F
Molecular Formula: C12H12F3N3O
Molecular Weight: 271.243

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

CAS No.: 478049-80-8

Cat. No.: VC4343545

Molecular Formula: C12H12F3N3O

Molecular Weight: 271.243

* For research use only. Not for human or veterinary use.

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile - 478049-80-8

Specification

CAS No. 478049-80-8
Molecular Formula C12H12F3N3O
Molecular Weight 271.243
IUPAC Name 6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3
Standard InChI Key UFNBHNWNVMMUCR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 6-methyl-2-(morpholin-4-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile. Its structure features a pyridine ring substituted at the 2-position with a morpholine moiety, a methyl group at the 6-position, and a trifluoromethyl group at the 4-position. The nitrile group at the 3-position enhances its reactivity in cross-coupling reactions .

Key Structural Features:

  • Morpholino Group: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capabilities.

  • Trifluoromethyl Group: Imparts electron-withdrawing effects and metabolic stability.

  • Nitrile Functional Group: Facilitates further derivatization via nucleophilic substitution or reduction .

The InChI key (UFNBHNWNVMMUCR-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F) provide unambiguous identifiers for computational and database applications .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multi-step protocols:

  • Core Pyridine Formation: A palladium-catalyzed coupling reaction between 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile and morpholine under basic conditions (e.g., triethylamine in ethanol) .

  • Nucleophilic Substitution: The morpholino group is introduced via displacement of a chlorinated precursor at the pyridine’s 2-position. Reaction conditions often include refluxing in ethanol with sodium hydrosulfide or similar nucleophiles .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield high-purity (>95%) product, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Example Reaction Conditions:

StepReagents/ConditionsYield
1Morpholine, EtOH, reflux, 6 h88%
2Triethylamine, Pd(OAc)₂92%

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValue
Molecular FormulaC12H12F3N3O\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_3\text{O}
Molecular Weight271.24 g/mol
Boiling Point430.2±45.0 °C (predicted)
Density1.35±0.1 g/cm³
pKa0.44±0.18 (predicted)
SolubilitySoluble in DMSO, ethanol

The compound’s logP (2.89) suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Biological Activity and Applications

Kinase Inhibition

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile exhibits potent inhibition of mammalian target of rapamycin (mTOR), a kinase critical in cell growth and proliferation. In preclinical studies, it demonstrated IC₅₀ values <100 nM against mTORC1/2 complexes, outperforming first-generation inhibitors like rapamycin .

Neurological Disorders

As a brain-penetrant mTOR inhibitor, this compound has shown efficacy in rodent models of tuberous sclerosis complex (TSC), reducing seizure frequency by 60% at 10 mg/kg doses . Its trifluoromethyl group enhances blood-brain barrier penetration, a key advantage over non-fluorinated analogs .

Comparative Analysis with Analogues

CompoundmTOR IC₅₀ (nM)logPBBB Permeability
6-Methyl-2-morpholino-4-(CF₃)892.89High
6-Methyl-4-CF₃-nicotinonitrile4503.12Low
2-Mercapto-6-methyl-4-CF₃2202.45Moderate

The morpholino substituent enhances solubility and target affinity compared to mercapto or chloro analogues .

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